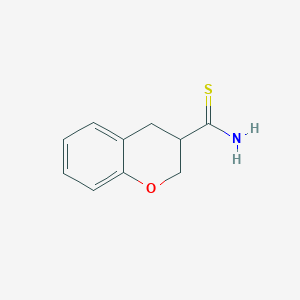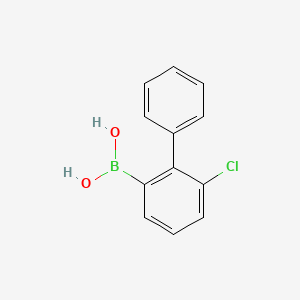
6-Chlorobiphenyl-2-boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chlorobiphenyl-2-boronic acid is an organoboron compound with the molecular formula C12H10BClO2. It is a derivative of biphenyl, where a boronic acid group is attached to the second position and a chlorine atom is attached to the sixth position of the biphenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 6-Chlorobiphenyl-2-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions, functional group tolerance, and the relatively stable nature of the organoboron reagents .
化学反応の分析
Types of Reactions
6-Chlorobiphenyl-2-boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts (such as Pd(PPh3)4), bases (such as K2CO3 or NaOH), and solvents (such as toluene or ethanol). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
6-Chlorobiphenyl-2-boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Chlorobiphenyl-2-boronic acid in Suzuki-Miyaura coupling involves several steps:
Activation of the Boronic Acid: The boronic acid is activated by a base, which enhances the polarization of the organic ligand and facilitates transmetalation.
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The activated boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
類似化合物との比較
6-Chlorobiphenyl-2-boronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Similar in structure but lacks the chlorine substituent, making it less reactive in certain coupling reactions.
4-Formylphenylboronic acid: Contains a formyl group instead of a chlorine atom, which can participate in additional reactions such as condensation.
2-Bromo-5-pyridylboronic acid: A heterocyclic boronic acid with different electronic properties, making it suitable for specific applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions.
特性
分子式 |
C12H10BClO2 |
|---|---|
分子量 |
232.47 g/mol |
IUPAC名 |
(3-chloro-2-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BClO2/c14-11-8-4-7-10(13(15)16)12(11)9-5-2-1-3-6-9/h1-8,15-16H |
InChIキー |
VHKPMRVHIANRJA-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=CC=C1)Cl)C2=CC=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one](/img/structure/B15325953.png)



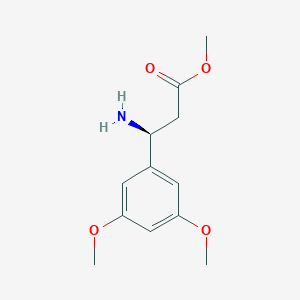
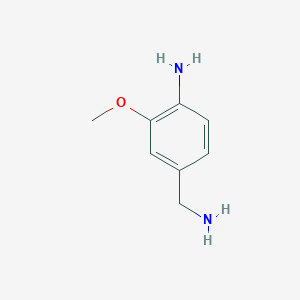
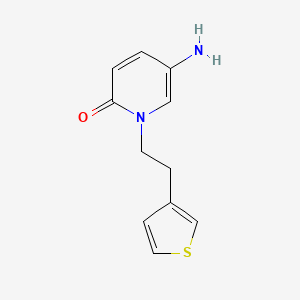

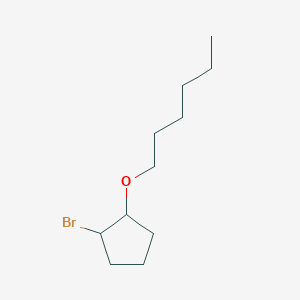
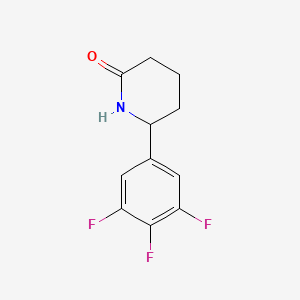
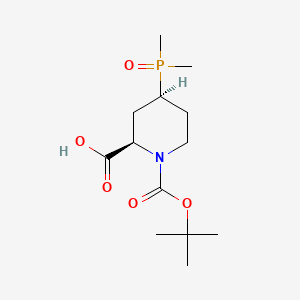
![cis-3-Azabicyclo[3.2.0]heptane hcl](/img/structure/B15326013.png)
